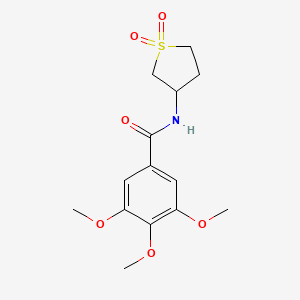

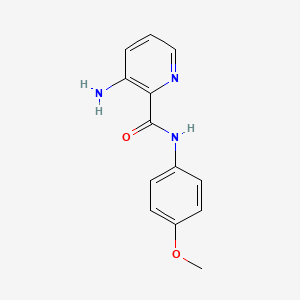

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide” is a chemical compound that likely contains a benzamide group (a benzene ring attached to a carboxamide group) and a dioxothiolane group (a five-membered ring containing two oxygen atoms and a sulfur atom). The “3,4,5-trimethoxy” indicates that there are three methoxy groups (-OCH3) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzamide and dioxothiolane groups, as well as the three methoxy groups attached to the benzene ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds, such as “N-(1,1-dioxothiolan-3-yl)-dithiocarbamate”, are known to react with amines and carbon disulfide .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Similar compounds, such as “N-(1,1-dioxothiolan-3-yl)-dithiocarbamate”, are known to have specific melting points, boiling points, and densities .Applications De Recherche Scientifique

Rhodium(III)-Catalyzed Annulations

The study by Xu et al. (2018) highlights the chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides facilitated through Rh(III)-catalyzed C-H activation. This process involves the sulfoxonium ylide acting as a carbene precursor under acid-controlled conditions to promote cyclizations, demonstrating the compound's potential in synthetic organic chemistry and material science applications (Youwei Xu, G. Zheng, Xifa Yang, Xingwei Li, 2018).

Antitumor Activity

The work by Szekeres et al. (2004) on Trimidox, a derivative similar in structure to N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide, shows significant biochemical and antitumor activity by inhibiting ribonucleotide reductase, suggesting the potential for cancer chemotherapy applications (T. Szekeres, K. Gharehbaghi, M. Fritzer, M. Woody, A. Srivastava, B. Riet, H. Jayaram, H. Elford, 2004).

Memory Enhancers

Piplani et al. (2018) describe the synthesis, biological evaluation, and molecular simulation studies of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, highlighting their potential as memory enhancers with acetylcholinesterase-inhibiting activity. This demonstrates the compound's application in neurodegenerative disease research (P. Piplani, Manishika Sharma, Pakhuri Mehta, Ruchi Malik, 2018).

Cellular Proliferation in Tumors

Dehdashti et al. (2013) evaluated the safety and feasibility of imaging tumor proliferation with a novel cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide, by PET in patients with newly diagnosed malignant neoplasms, indicating its application in medical imaging and diagnosis (F. Dehdashti, R. Laforest, F. Gao, K. Shoghi, R. Aft, B. Nussenbaum, F. Kreisel, Nina Wagner-Johnson, R. Mach, 2013).

Orientations Futures

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S/c1-19-11-6-9(7-12(20-2)13(11)21-3)14(16)15-10-4-5-22(17,18)8-10/h6-7,10H,4-5,8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOUWGMMQWMINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

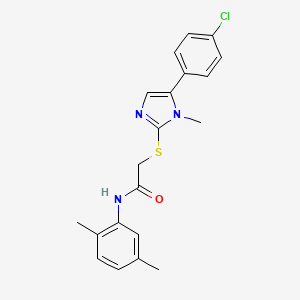

![2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2705299.png)

![6,7-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2705300.png)

![3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2705306.png)

![Methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2705307.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2705310.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2705312.png)

![N-(4-butylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2705314.png)

![N-(2,5-dimethoxybenzyl)-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2705318.png)

![2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B2705320.png)